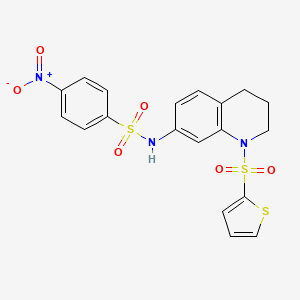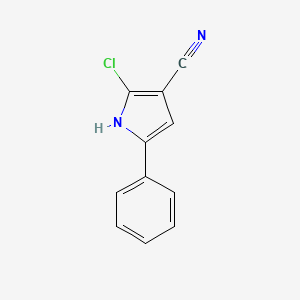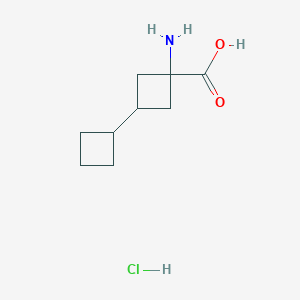![molecular formula C16H16N4O2S B2385170 Methyl-2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoat CAS No. 893932-37-1](/img/structure/B2385170.png)
Methyl-2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known as versatile drug-like fragments that have drawn much attention as pharmacophores . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones in very good yields .
Wirkmechanismus
Target of Action
The primary target of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly affecting the transition from the G1 to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it can reach its target within cells
Result of Action
The result of the action of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is the inhibition of cell proliferation . By blocking the activity of CDK2, the compound prevents the normal progression of the cell cycle, leading to a decrease in cell growth . This can have significant effects in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate. Some possible areas of research include:
- Further studies to elucidate the compound's mechanism of action and identify its molecular targets.
- Development of new cancer therapies based on the compound's anticancer activity.
- Investigation of the compound's potential applications in other areas of medical research, such as inflammation and oxidative stress.
- Development of new synthesis methods to improve the yield and purity of the compound.
- Investigation of the compound's potential toxicity and safety profile in animal models and clinical trials.
Synthesemethoden
The synthesis of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with methyl 2-bromobutanoate in the presence of a suitable base. The reaction is typically carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
- Diese neuartigen Verbindungen zeigen eine signifikante zytotoxische Aktivität gegen Krebszelllinien, insbesondere MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit IC50-Werten im Bereich von 45 bis 97 nM bzw. 6 bis 99 nM. Sie zeigen auch eine moderate Aktivität gegen HepG-2 (Leberkrebs)-Zellen .
- Analoga dieser Verbindung wurden als vielversprechende Anti-Tuberkulose-Mittel entwickelt. Die Kombination aus In-silico-Design, QSAR-gesteuertem virtuellem Screening, Synthese und experimenteller Evaluierung führte zu potenziellen Kandidaten für die Behandlung von Tuberkulose .
- Das 1,3,4-Thiadiazol-Derivat dieser Verbindung (9b) zeigt eine vielversprechende Antitumoraktivität gegen menschliche Hepatozellkarzinom-Zelllinien. Zusätzlich zeigt das Thiazol-Derivat (12a) eine inhibitorische Aktivität gegen sowohl Hepatozellkarzinom- als auch Brustkarzinom-Zelllinien .
- Pyrazolo[3,4-d]pyrimidine, einschließlich dieser Verbindung, wurden als allgemeine Klasse von Adenosin-Rezeptor-Modulatoren identifiziert. Diese Rezeptoren spielen eine essentielle Rolle in verschiedenen physiologischen Prozessen .
- Das 1,2,3-Triazol-Gerüst, das in dieser Verbindung vorhanden ist, ist bekannt für seine Stabilität und vielfältigen biologischen Aktivitäten. Dazu gehören anti-HIV-, antimykotische, antibakterielle, antikanker- und Glykosidase-Inhibitionseigenschaften .
- Verbindung 14, abgeleitet von diesem Molekül, zeigt eine potente duale Aktivität gegen Krebszelllinien und CDK2. Es verändert den Zellzyklusfortschritt signifikant und induziert Apoptose in HCT-Zellen .
Krebsbehandlung und CDK2-Hemmung
Anti-Tuberkulose-Mittel
Antitumoraktivität
Adenosin-Rezeptor-Modulation
Starre Heterocyclen mit vielfältigen biologischen Aktivitäten
Zellzyklusveränderung und Apoptose-Induktion
Zusammenfassend lässt sich sagen, dass "Methyl-2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoat" vielversprechend in der Krebsforschung, der Behandlung von Tuberkulose und der Modulation biologischer Pfade ist. Seine einzigartige Struktur und vielfältigen Aktivitäten machen es zu einem interessanten Thema für weitere Untersuchungen. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Biochemische Analyse
Biochemical Properties
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the activity of CDK2, which could lead to alterations in gene expression and cell cycle progression .
Eigenschaften
IUPAC Name |
methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-13(16(21)22-2)23-15-12-9-19-20(14(12)17-10-18-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSWCFSTYPFNHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)



![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)


![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)



